1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-methylpropan-1-one is a complex organic compound with a molecular formula of C21H26FNO4 This compound is characterized by its tetrahydroisoquinoline core, which is substituted with a fluorophenoxy group and two methoxy groups
Preparation Methods
The synthesis of 1-{1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-methylpropan-1-one typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the Tetrahydroisoquinoline Core: This step involves the cyclization of appropriate precursors to form the tetrahydroisoquinoline ring system.
Introduction of the Fluorophenoxy Group: This step involves the nucleophilic substitution reaction where a fluorophenoxy group is introduced to the tetrahydroisoquinoline core.
Final Coupling: The final step involves coupling the substituted tetrahydroisoquinoline with a suitable propanone derivative to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-{1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-methylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for neurological disorders.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-{1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-methylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance its binding affinity to these targets, while the methoxy groups can influence its pharmacokinetic properties. The exact pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
1-{1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-methylpropan-1-one can be compared with other similar compounds, such as:
1-{1-[(4-Chlorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-methylpropan-1-one: This compound has a chlorophenoxy group instead of a fluorophenoxy group, which can affect its chemical reactivity and biological activity.
1-{1-[(4-Methoxyphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-methylpropan-1-one: The presence of a methoxy group instead of a fluorophenoxy group can influence its solubility and interaction with molecular targets.
1-{1-[(4-Bromophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-methylpropan-1-one: The bromophenoxy group can alter the compound’s electronic properties and its behavior in chemical reactions.
Properties
Molecular Formula |
C22H26FNO4 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
1-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C22H26FNO4/c1-14(2)22(25)24-10-9-15-11-20(26-3)21(27-4)12-18(15)19(24)13-28-17-7-5-16(23)6-8-17/h5-8,11-12,14,19H,9-10,13H2,1-4H3 |
InChI Key |
GYDVEPCXFLKFNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)F)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.